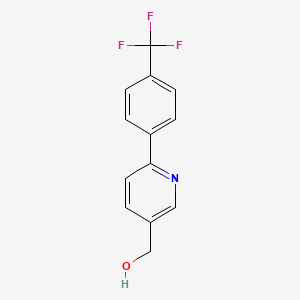
(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
概述
描述
“(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol” is a chemical compound with the CAS number 356058-13-4. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is an important area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and a methanol group . The presence of these groups contributes to the unique properties of this compound .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and reaction conditions . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
TFMP derivatives, including “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has been used in a variety of scientific research applications, including the study of neurochemical processes, the study of neurotransmitter release, and the study of synaptic plasticity. It has also been used in the study of receptor desensitization, the study of drug-induced changes in neuronal excitability, and the study of drug-induced changes in behavior. This compound has also been used in the study of the effects of drugs on the central nervous system.
作用机制
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Trifluoromethyl groups in other compounds have been shown to form key interactions with their targets, often enhancing binding affinity and selectivity .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit diverse pharmacological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, potentially enhancing its metabolic stability and lipophilicity .
Result of Action
Compounds containing trifluoromethyl groups have been associated with a wide range of biological activities, suggesting potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
实验室实验的优点和局限性
(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is easily synthesized, which makes it convenient for use in laboratory experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying a wide range of biological processes. However, one of the main limitations of this compound is that its effects are not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are a number of potential future directions for the use of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol in scientific research. One potential direction is to use this compound as a tool to study the effects of drugs on the central nervous system. Additionally, this compound could be used to study the effects of drugs on neurotransmitter release and synaptic plasticity. Furthermore, this compound could be used to study the effects of drugs on receptor desensitization and drug-induced changes in neuronal excitability and behavior. Finally, this compound could be used to study the effects of drugs on the regulation of neurotransmitter levels in the brain.
属性
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNSMKHTGNOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620340 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261268-86-3 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

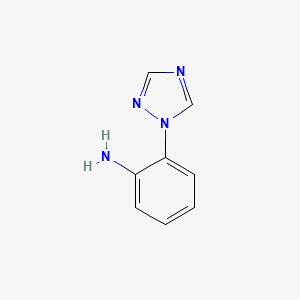
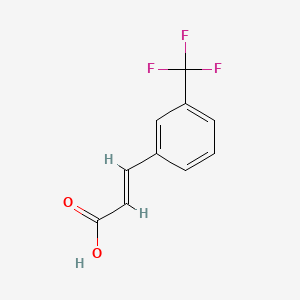

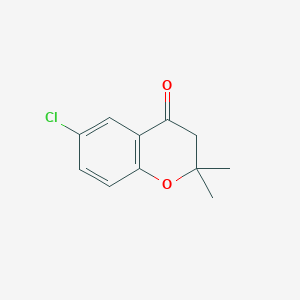



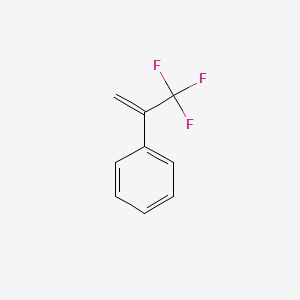
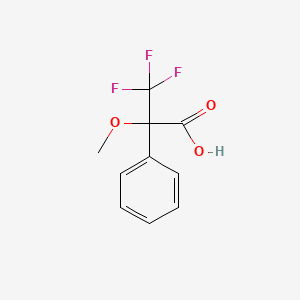
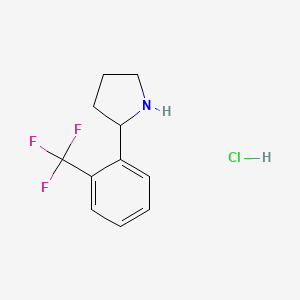
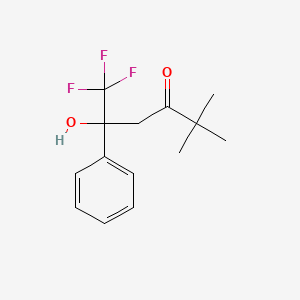


![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)